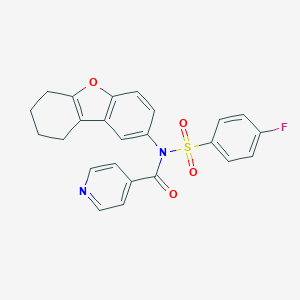
N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide, commonly known as DAS, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DAS is a member of the family of naphthoquinone derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. In
作用机制
The exact mechanism of action of DAS is not fully understood. However, it is believed that DAS exerts its biological effects by inhibiting the activity of enzymes involved in cellular metabolism and energy production. DAS has also been shown to induce oxidative stress in cells, leading to the activation of signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
DAS has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, DAS has been shown to inhibit the growth of blood vessels, which is a process known as angiogenesis. This makes DAS a potential candidate for the treatment of diseases that involve abnormal blood vessel growth, such as cancer and macular degeneration. DAS has also been shown to have anti-inflammatory effects, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of using DAS in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for researchers studying the mechanisms of cancer cell death. However, one of the limitations of using DAS in lab experiments is its low solubility in water, which can make it difficult to administer to cells in culture.
未来方向
There are several future directions for research on DAS. One area of interest is the development of new synthetic methods for the production of DAS, which could improve the yield and purity of the compound. Another area of interest is the development of new formulations of DAS that improve its solubility and bioavailability. Finally, there is a need for further studies to investigate the potential therapeutic applications of DAS, particularly in the treatment of cancer and other diseases that involve abnormal cell growth and proliferation.
Conclusion:
In conclusion, N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide, or DAS, is a synthetic compound with potential therapeutic applications. DAS has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and have anti-inflammatory effects. While there are limitations to using DAS in lab experiments, there are several future directions for research on this compound. Further studies are needed to fully understand the mechanisms of action of DAS and to investigate its potential as a therapeutic agent.
合成方法
The synthesis of DAS involves the reaction of 2,4-dimethylaniline with 1,4-naphthoquinone in the presence of sulfuric acid. The resulting product is then treated with ethoxybenzenesulfonyl chloride to form DAS. The overall yield of the synthesis is approximately 30%.
科学研究应用
DAS has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of DAS is its ability to inhibit the growth of cancer cells. Studies have shown that DAS can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. DAS has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral agents.
属性
分子式 |
C26H24N2O4S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC 名称 |
(NZ)-N-[3-(2,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S/c1-4-32-19-10-12-20(13-11-19)33(30,31)28-24-16-25(26(29)22-8-6-5-7-21(22)24)27-23-14-9-17(2)15-18(23)3/h5-16,27H,4H2,1-3H3/b28-24- |
InChI 键 |
QFQDDSCRIXMYNE-COOPMVRXSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4)C)C |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4)C)C |
规范 SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methoxyphenyl)sulfonyl]benzamide](/img/structure/B284988.png)
![Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284993.png)

amino]-1-naphthyl isonicotinate](/img/structure/B285007.png)

![Methyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285014.png)
![Ethyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285015.png)
![4-{Benzoyl[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl benzoate](/img/structure/B285020.png)



![1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene](/img/structure/B285025.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate](/img/structure/B285028.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B285029.png)
